molecular formula C5H13Cl3O2 B10825099 Chlorobutanol (hemihydrate)

Chlorobutanol (hemihydrate)

Cat. No.: B10825099
M. Wt: 211.5 g/mol
InChI Key: WKGDLTKHENZDHK-UHFFFAOYSA-N
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Description

Chlorobutanol (hemihydrate), also known as 1,1,1-trichloro-2-methylpropan-2-ol, is an organic compound with the formula CCl₃C(OH)(CH₃)₂. It is a white, volatile solid with a camphor-like odor. Chlorobutanol is a preservative, sedative, hypnotic, and weak local anesthetic similar in nature to chloral hydrate. It also possesses antibacterial and antifungal properties .

Preparation Methods

Chlorobutanol is synthesized through the nucleophilic addition of chloroform to acetone in the presence of a base such as potassium hydroxide or sodium hydroxide. This reaction forms chlorobutanol along with water and potassium chloride as by-products . The reaction can be represented as follows:

CHCl3+CH3COCH3+KOHCCl3C(OH)(CH3)2+H2O+KCl\text{CHCl}_3 + \text{CH}_3\text{COCH}_3 + \text{KOH} \rightarrow \text{CCl}_3\text{C(OH)(CH}_3\text{)}_2 + \text{H}_2\text{O} + \text{KCl} CHCl3​+CH3​COCH3​+KOH→CCl3​C(OH)(CH3​)2​+H2​O+KCl

Industrial production methods often involve optimizing the reaction conditions to improve yield and purity. For instance, using a distillation assembly and controlling the reaction temperature can enhance the yield up to 60% .

Chemical Reactions Analysis

Chlorobutanol undergoes several types of chemical reactions, including:

    Oxidation: Chlorobutanol can be oxidized to form trichloroacetic acid and other by-products.

    Reduction: Reduction of chlorobutanol can lead to the formation of trichloromethyl alcohol.

    Substitution: Chlorobutanol can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chlorobutanol has a wide range of scientific research applications:

Mechanism of Action

Chlorobutanol exerts its effects by disrupting the lipid structure of cell membranes, increasing cell permeability, and leading to cell lysis. This mechanism is responsible for its antimicrobial activity. Additionally, chlorobutanol induces conjunctival and corneal cell toxicity by causing cell retraction and cessation of normal cytokine activity, cell movement, and mitotic activity .

Comparison with Similar Compounds

Chlorobutanol is similar to other chlorohydrins and organochlorides, such as chloral hydrate and trichloroethanol. it is unique due to its combination of preservative, sedative, and antimicrobial properties.

Similar Compounds

Chlorobutanol’s versatility and effectiveness in various applications make it a valuable compound in both scientific research and industrial applications.

Properties

Molecular Formula

C5H13Cl3O2

Molecular Weight

211.5 g/mol

IUPAC Name

methane;1,1,1-trichloro-2-methylpropan-2-ol;hydrate

InChI

InChI=1S/C4H7Cl3O.CH4.H2O/c1-3(2,8)4(5,6)7;;/h8H,1-2H3;1H4;1H2

InChI Key

WKGDLTKHENZDHK-UHFFFAOYSA-N

Canonical SMILES

C.CC(C)(C(Cl)(Cl)Cl)O.O

Origin of Product

United States

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